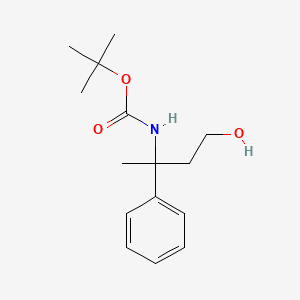

TERT-BUTYL 4-HYDROXY-2-PHENYLBUTAN-2-YLCARBAMATE

Description

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,10-11-17)12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSURJBUNKAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682151 | |

| Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-56-1 | |

| Record name | Carbamic acid, N-(3-hydroxy-1-methyl-1-phenylpropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate, a valuable carbamate-protected amino alcohol intermediate in organic and medicinal chemistry. The core of this guide focuses on the robust and widely adopted method of N-Boc protection of the precursor, 2-amino-2-phenylbutane-1,4-diol, using di-tert-butyl dicarbonate (Boc₂O). We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters for ensuring a high-yield, high-purity outcome. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous resource for the preparation of this key synthetic building block.

Introduction and Strategic Importance

This compound (CAS 124742-23-4) is a chiral building block of significant interest. Its structure incorporates several key features: a primary alcohol amenable to further functionalization, a sterically hindered tertiary benzylic amine, and, most importantly, a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of basic and nucleophilic conditions, while being readily cleavable under mild acidic conditions.[1][2]

This combination of features makes the title compound a versatile intermediate in the synthesis of complex molecules, particularly pharmaceuticals. The strategic introduction of the Boc group allows for selective reactions at other sites of a molecule without interference from the highly nucleophilic and basic amino group.[1] This guide provides a reliable methodology to access this compound, ensuring a solid foundation for subsequent synthetic steps.

Synthetic Strategy and Mechanistic Overview

Retrosynthetic Approach

A logical retrosynthetic disconnection of the target molecule involves the cleavage of the carbamate C-N bond. This reveals the precursor amine, 2-amino-2-phenylbutane-1,4-diol, and the Boc-group source, typically di-tert-butyl dicarbonate. This is a straightforward and highly efficient forward reaction.

Rationale for Boc Protection

The protection of an amine as its tert-butyl carbamate is a cornerstone of modern organic synthesis.[3] The reagent of choice, di-tert-butyl dicarbonate (Boc₂O), is an excellent electrophile that reacts cleanly with amines.[1] The reaction is often performed under mild basic conditions, which facilitates the deprotonation of the amine, enhancing its nucleophilicity.[4] From an experimental standpoint, the reaction is advantageous as the main byproducts are benign tert-butanol and carbon dioxide gas, simplifying purification.[5]

Reaction Mechanism

The N-tert-butyloxycarbonylation of an amine proceeds via a nucleophilic acyl substitution pathway. The mechanism can be summarized in the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate.[1]

-

Collapse of Intermediate: The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

-

Deprotonation: The resulting protonated carbamate is deprotonated by a base present in the reaction mixture (such as triethylamine or the tert-butyl carbonate byproduct itself) to yield the final, stable N-Boc protected product.[5]

Caption: Figure 1: Mechanism of Boc Protection.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion before proceeding to work-up and purification.

Materials and Reagents

| Reagent/Material | CAS Number | Grade | Typical Supplier | Notes |

| 2-Amino-2-phenylbutane-1,4-diol | 102171-82-4 | ≥97% | Various | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | ≥98% | Various | Boc-protecting reagent |

| Triethylamine (Et₃N) | 121-44-8 | ≥99%, anhydrous | Various | Base; should be freshly distilled |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Various | Reaction solvent |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Reagent Grade | N/A | For aqueous work-up |

| Brine (Saturated aq. NaCl) | 7647-14-5 | Reagent Grade | N/A | For aqueous work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Various | Drying agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Various | For extraction & chromatography |

| Hexanes | 110-54-3 | ACS Grade | Various | For chromatography |

| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | Various | For column chromatography |

Experimental Workflow Diagram

Caption: Figure 2: Overall Synthetic Workflow.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-2-phenylbutane-1,4-diol (5.0 g, 27.6 mmol, 1.0 equiv).

-

Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is fully dissolved.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 4.6 mL, 33.1 mmol, 1.2 equiv) dropwise via syringe. Following this, add a solution of di-tert-butyl dicarbonate (Boc₂O, 6.6 g, 30.3 mmol, 1.1 equiv) in 20 mL of anhydrous DCM dropwise over 15 minutes. Causality Note: Cooling is critical to control the exotherm of the reaction and prevent potential side reactions, such as the formation of di-Boc protected species.[6][7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The starting material is polar and will have a low Rf, while the product will be significantly less polar with a higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light or potassium permanganate stain.

-

Aqueous Work-up: Upon completion, quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine. Trustworthiness Note: The NaHCO₃ wash removes any unreacted acidic species, and the brine wash helps to remove water from the organic layer, improving drying efficiency.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, typically provides excellent separation. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

Expected Yield and Characterization

-

Yield: 80-95%

-

Appearance: White to off-white solid.

-

¹H NMR: The spectrum should confirm the presence of the Boc group (a singlet at ~1.3-1.5 ppm integrating to 9H) and the aromatic protons of the phenyl group (~7.2-7.4 ppm).[8][9]

-

Mass Spectrometry: ESI-MS should show a peak corresponding to [M+H]⁺ or [M+Na]⁺.

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reagent, poor quality base, or short reaction time. | Ensure accurate stoichiometry (1.1 equiv of Boc₂O is often optimal). Use freshly distilled Et₃N. Allow the reaction to run for the full 18 hours or until TLC confirms completion. |

| Low Yield | Mechanical loss during work-up, inefficient extraction. | Ensure thorough extraction of the aqueous layer. Be careful during transfers. |

| Di-Boc Side Product | Reaction too concentrated or too warm. | Maintain the initial cooling at 0 °C during reagent addition. Ensure proper solvent volume to avoid high concentrations. |

| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., starting at 10% EtOAc) may improve separation. |

Conclusion

The synthesis of this compound via N-Boc protection of its corresponding amino diol is a reliable and high-yielding procedure. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature and stoichiometry, researchers can consistently produce this valuable intermediate in high purity. The detailed protocol and troubleshooting guide provided herein serve as a robust resource for scientists in both academic and industrial settings, facilitating the advancement of complex synthetic projects.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

-

Adding Boc Group Mechanism | Organic Chemistry - YouTube. (2021). Available at: [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. (2013). Available at: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate - PMC - NIH. Available at: [Link]

-

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - MDPI. Available at: [Link]

-

Supporting Information - Organic Syntheses. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]

-

Tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate - Pharmacompass. Available at: [Link]

-

160232-08-6 | Product Name : Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate - Pharmaffiliates. Available at: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. Available at: [Link]

-

Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing). Available at: [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023). Available at: [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. BOC deprotection [ms.bzchemicals.com]

- 4. youtube.com [youtube.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of tert-butyl carbamate intermediates in antiviral research

An In-Depth Technical Guide to the Discovery and Development of tert-Butyl Carbamate Intermediates in Antiviral Research

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its role in the development of antiviral therapeutics is particularly noteworthy. As a stable yet readily cleavable protecting group for amines, the tert-butyl carbamate moiety has been instrumental in the multi-step synthesis of complex, stereochemically rich antiviral agents. This technical guide provides an in-depth analysis of the strategic application of tert-butyl carbamate intermediates in the synthesis of key antiviral drugs. Through detailed case studies of HIV protease inhibitors (Atazanavir, Darunavir), HCV protease inhibitors (Boceprevir), and influenza neuraminidase inhibitors (Oseltamivir), this document explores the causality behind the selection of the Boc group, presents detailed experimental protocols for the formation and manipulation of these critical intermediates, and visualizes the complex synthetic workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the practical application and enduring significance of tert-butyl carbamate chemistry in the fight against viral diseases.

Introduction: The Strategic Importance of the Boc Protecting Group in Antiviral Synthesis

In the intricate world of pharmaceutical synthesis, protecting groups are essential tools that allow chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The ideal protecting group must be easy to introduce, stable (or "robust") to a wide range of reaction conditions, and easy to remove with high selectivity and yield.[1]

The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used amine-protecting groups, fulfilling these criteria with remarkable efficacy.[1][2] Its widespread adoption stems from a unique combination of chemical properties:

-

Steric Hindrance: The bulky tert-butyl group provides significant steric shielding, preventing the protected amine from undergoing unwanted side reactions.

-

Chemical Stability: tert-Butyl carbamates are exceptionally stable to nucleophilic attack and basic conditions, allowing for a broad range of subsequent chemical modifications, including ester saponification, organometallic reactions, and various coupling chemistries.[1]

-

Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under acidic conditions.[3][4] The mechanism involves the formation of a stable tert-butyl cation, which proceeds without harsh conditions that could compromise other sensitive functional groups within a complex antiviral drug candidate.[1]

Antiviral agents, particularly protease inhibitors and nucleoside analogues, are often complex, chiral molecules containing multiple nitrogen atoms. The strategic use of Boc-protected intermediates is therefore not merely a convenience but a critical design choice that enables the successful construction of these life-saving medicines.

Case Study: HIV Protease Inhibitors

The development of HIV protease inhibitors was a turning point in the treatment of AIDS. These drugs are designed to mimic the transition state of peptide cleavage by the viral protease, and their syntheses often involve complex amino alcohol or amino epoxide cores.

Atazanavir

Atazanavir is an aza-dipeptide analogue that requires the precise assembly of a central hydrazine core. The synthesis relies on the coupling of two key fragments, one of which is a Boc-protected chiral diamine isostere.[5] The Boc group is essential for preventing the secondary amine from interfering with subsequent coupling reactions.

A key intermediate, a bis-Boc-protected (hydroxyethyl)-hydrazine isostere, is prepared from a chiral epoxide, showcasing the orthogonal protection strategy often required in complex synthesis.[5]

Experimental Protocol: Boc Deprotection in Atazanavir Synthesis

This protocol describes the removal of the Boc group from an advanced intermediate to reveal a primary amine, ready for subsequent coupling.

-

Dissolution: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 10-20 eq), to the solution at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting TFA salt of the amine is often carried forward to the next step without further purification.[5]

Darunavir

The synthesis of Darunavir, a potent HIV protease inhibitor, frequently starts from a commercially available Boc-protected amino epoxide.[6][7][8] This chiral building block serves as the cornerstone for establishing the correct stereochemistry of the hydroxyethylamine core.

Causality: The use of the Boc-protected epoxide is a strategic choice for several reasons:

-

Stereochemical Control: It provides a pre-defined stereocenter, simplifying the synthetic route.

-

Reactivity Control: The Boc group deactivates the amine, preventing it from acting as a competing nucleophile during the crucial epoxide ring-opening step with an amine like isobutylamine.[6][9]

-

Robustness: The carbamate is stable to the heating conditions often required for the epoxide opening reaction.[6][7]

The synthetic sequence involves opening the epoxide, followed by sulfonylation, Boc deprotection, and final coupling with the P2 ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[3][9]

Experimental Protocol: Epoxide Ring-Opening for Darunavir Synthesis [6]

-

Reaction Setup: In a round-bottom flask, combine tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 eq) and the desired amine (e.g., isobutylamine, 1.0 eq) in a solvent such as ethanol.

-

Heating: Heat the reaction mixture to 80-85 °C and stir for 3-4 hours under a nitrogen atmosphere.

-

Monitoring: Track the reaction's completion using TLC.

-

Purification: After cooling, concentrate the crude mixture in vacuo. Purify the resulting amino alcohol intermediate by column chromatography on silica gel using an ethyl acetate/hexane eluent system to yield the pure product.

Diagram: Synthetic Workflow for Darunavir Analogs

The following diagram illustrates the general workflow for synthesizing Darunavir analogs, starting from the key Boc-protected epoxide intermediate.

Caption: General synthetic workflow for Darunavir analogs.

Case Study: HCV Protease Inhibitors - The Architecture of Boceprevir

Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a peptidomimetic drug whose very name hints at its chemical structure. It contains a P4 N-terminal tert-butylcarbamoyl group and utilizes a Boc-protected intermediate in the synthesis of its complex P2 moiety, a constrained dimethylcyclopropylproline analog.[10][11][12]

The synthesis of the key intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylate, involves the protection of the secondary amine of the bicyclic system with a Boc group.[10][13]

Causality: This protection is critical to:

-

Prevent N-acylation: It prevents the secondary amine from reacting during subsequent esterification or amide coupling steps at the C2 position.

-

Improve Solubility & Handling: The Boc group often improves the solubility of intermediates in organic solvents and can aid in purification due to its non-polar nature.

-

Direct Reactivity: By masking the amine, it ensures that other functional groups can be manipulated selectively.

Experimental Protocol: Boc Protection of a Bicyclic Amine [13]

-

Reaction Setup: Suspend the starting material, 6,6-dimethyl-3-aza-bicyclo-[3.1.0]hexane hydrochloride (1.0 eq), in a suitable solvent like methyl tert-butyl ether.

-

Base Addition: Add an aqueous solution of a base, such as sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) in the same organic solvent to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 3-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Separate the organic layer. Wash sequentially with a dilute acid solution (e.g., sodium bisulfate) and water.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected bicyclic intermediate, which can often be used without further purification.

Case Study: Influenza Neuraminidase Inhibitors - Navigating the Complex Synthesis of Oseltamivir

The total synthesis of Oseltamivir (Tamiflu®) is a benchmark in process chemistry, partly due to the challenge of controlling the stereochemistry of three contiguous centers on a cyclohexene ring.[14] Numerous synthetic routes have been developed, many of which strategically employ a tert-butyl carbamate intermediate.

In the synthesis developed by Shibasaki and colleagues, a Boc group is used to protect an amide nitrogen.[14] This protection facilitates a subsequent iodolactamization reaction, a key step in building the core structure.[14] In other routes, a Boc group protects a newly introduced amine during transformations on the cyclohexene ring, such as the formation of an aziridine which is later opened by the 3-pentanol side chain.[14]

Causality: In these syntheses, the Boc group is chosen for its ability to endure a wide array of reaction conditions, including:

-

Oxidations: Stable to oxidizing agents like Dess-Martin periodinane.[14]

-

Eliminations: Withstands bases like DBU used for elimination reactions.[14]

-

Reductions: Unaffected by many reducing agents used to convert other functional groups.

The final step in many of these syntheses is the deprotection of the Boc group using phosphoric acid, which concurrently forms the pharmaceutically active phosphate salt of Oseltamivir.[14]

Diagram: Key Transformations in an Oseltamivir Synthesis

This diagram shows a simplified sequence from a synthesis of Oseltamivir, highlighting the role of the Boc-protected intermediate.

Caption: Simplified reaction sequence in Oseltamivir synthesis.

Table 1: Comparison of Boc Group Application in Antiviral Synthesis

| Antiviral Drug | Role of tert-Butyl Carbamate Intermediate | Key Transformation Enabled | Deprotection Condition |

| Atazanavir | Protects a hydrazine nitrogen or terminal amine.[5] | Peptide-like coupling and fragment assembly.[15] | Trifluoroacetic Acid (TFA) |

| Darunavir | Protects the amine of a chiral amino epoxide starting material.[6][7] | Nucleophilic ring-opening of the epoxide.[6][9] | Trifluoroacetic Acid (TFA) |

| Boceprevir | Protects the secondary amine of a bicyclic proline analog.[10][13] | Selective functionalization at the C2 carboxylic acid position. | Acidic conditions (e.g., HCl) |

| Oseltamivir | Protects an amine during the construction of the cyclohexene core.[14] | Aziridination, oxidation, and other functional group interconversions.[14] | Phosphoric Acid (H₃PO₄) |

Conclusion: The Enduring Utility of tert-Butyl Carbamate Intermediates

The discovery and development of tert-butyl carbamate intermediates have been pivotal in the advancement of antiviral research. From the foundational syntheses of first-generation HIV protease inhibitors to the complex, multi-step routes for modern influenza treatments, the Boc group has proven to be an exceptionally reliable and versatile tool. Its unique balance of stability and selective lability allows medicinal chemists to navigate the intricate pathways required to build stereochemically complex molecules. The case studies of Atazanavir, Darunavir, Boceprevir, and Oseltamivir clearly demonstrate that the strategic implementation of Boc-protected intermediates is a core principle in the design of efficient and scalable synthetic routes. As new viral threats emerge, the fundamental chemical logic and field-proven insights gained from the application of tert-butyl carbamate chemistry will undoubtedly continue to accelerate the development of the next generation of antiviral therapeutics.

References

- Oseltamivir total synthesis - Wikipedia.

- Synthetic method of atazanavir intermediate - Eureka | P

- A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor

- Synthesis the HIV protease inhibitor

- Biosynthesis of key intermediate of antiviral drug atazanavir. (a)...

- Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - NIH.

- Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PubMed Central.

- An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach | Organic Process Research & Development - ACS Public

- The side chain synthesis of boceprevir - ChemicalBook.

- Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC - NIH.

- Structure activity synthesis of boceprevir | Download Scientific Diagram - ResearchG

- Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors | ACS Bio & Med Chem Au.

- ES2848216T3 - A process for the preparation of Darunavir - Google P

- Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed Central.

- Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central.

- A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC - PubMed Central.

- CN103435532A - Synthetic method of boceprevir intermediate - Google P

- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ES2848216T3 - A process for the preparation of Darunavir - Google Patents [patents.google.com]

- 10. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in the development pipeline. Spectroscopic analysis provides the essential toolkit for this confirmation, offering a multi-faceted view of a molecule's atomic arrangement and connectivity.

This technical guide is dedicated to the comprehensive spectroscopic characterization of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate, a molecule featuring several key functional groups relevant to medicinal chemistry, including a bulky tert-butoxycarbonyl (Boc) protecting group, a chiral tertiary carbamate center, a phenyl ring, and a primary alcohol. As a potential intermediate in the synthesis of more complex pharmaceutical agents, its purity and structural integrity are paramount. This document is designed for researchers, scientists, and drug development professionals, providing not just predicted data, but the underlying scientific rationale and field-proven protocols required for robust characterization.

Molecular Architecture and Synthetic Context

To fully interpret the spectroscopic data, one must first understand the molecule's structure and a plausible route to its synthesis. The context of its creation provides insight into potential impurities and validates the expected connectivity.

Structural Breakdown

The target molecule is comprised of several distinct spectroscopic reporters:

-

Boc Group: A tert-butyl group attached to a carbamate, which will yield characteristic signals in both NMR and Mass Spectrometry.

-

Quaternary Carbon (C2): A stereocenter bonded to a phenyl group, a carbamate nitrogen, and two other carbons. Its lack of an attached proton is a key feature in NMR.

-

Phenyl Group: A monosubstituted benzene ring, which will show distinct aromatic signals.

-

Aliphatic Chain: An ethylene bridge (-CH₂-CH₂-) connecting the quaternary center to the hydroxyl group.

-

Primary Alcohol: A terminal hydroxyl group (-CH₂OH), which is a strong reporter in IR spectroscopy and influences adjacent protons in NMR.

Figure 1: Structure of this compound.

Plausible Synthetic Workflow

A logical approach to synthesizing this tertiary carbamate involves a Grignard reaction on a ketone precursor. This informs our expectations for the final product and potential side-products.

Figure 2: A plausible synthetic workflow for the target molecule.

This proposed synthesis, involving the nucleophilic addition of a protected hydroxyethyl group to a Boc-protected aminoketone, is a robust method for creating the C2-C3 bond and the tertiary alcohol precursor in a controlled manner.[1][2][3][4][5]

Predicted Spectroscopic Data & Interpretation

The following sections detail the predicted spectroscopic signatures of the title compound. This predictive analysis is grounded in established principles of spectroscopy and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The spectrum is predicted in a standard deuterated solvent like CDCl₃, with chemical shifts (δ) referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling |

|---|---|---|---|---|

| Phenyl-H | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic protons on the monosubstituted phenyl ring. |

| NH | ~5.10 | Broad Singlet (br s) | 1H | Carbamate proton; chemical shift can be variable and exchangeable with D₂O. |

| C4-H₂ | ~3.70 | Triplet (t) | 2H | Methylene protons adjacent to the hydroxyl group; deshielded by oxygen. Coupled to C3-H₂. |

| C3-H₂ | ~2.10 | Triplet (t) | 2H | Methylene protons coupled to C4-H₂. |

| OH | ~1.80 | Broad Singlet (br s) | 1H | Alcohol proton; shift is concentration-dependent and exchanges with D₂O. |

| tert-Butyl-H | 1.45 | Singlet (s) | 9H | Nine equivalent protons of the sterically shielded tert-butyl group. |

Note: The methylene protons at C3 and C4 form an A₂B₂ system which may present as more complex multiplets rather than simple triplets depending on the magnetic equivalence.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carbamate) | ~155 | Carbonyl carbon of the carbamate group, highly deshielded. |

| C-ipso (Phenyl) | ~142 | Quaternary aromatic carbon directly attached to the C2. |

| C-ortho/meta/para (Phenyl) | 126 - 129 | Aromatic carbons of the phenyl ring. |

| C-O (tert-Butyl, Quaternary) | ~80 | Quaternary carbon of the tert-butyl group, bonded to oxygen. |

| C4 (-CH₂OH) | ~61 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C2 (Quaternary) | ~58 | The central quaternary carbon attached to the phenyl and nitrogen groups. |

| C3 (-CH₂-) | ~38 | Aliphatic methylene carbon. |

| C-CH₃ (tert-Butyl) | ~28 | Three equivalent methyl carbons of the tert-butyl group. |

This data provides a clear carbon "fingerprint" for the molecule, confirming the presence of all key functional groups.[6][7]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3400 (broad) | O-H | Stretch | Strong |

| ~3350 (sharp) | N-H | Stretch | Medium |

| 3030 - 3080 | C-H (Aromatic) | Stretch | Medium |

| 2850 - 2980 | C-H (Aliphatic) | Stretch | Strong |

| ~1690 | C=O (Carbamate) | Stretch | Strong |

| ~1500, ~1450 | C=C (Aromatic) | Stretch | Medium |

| ~1250, ~1160 | C-O | Stretch | Strong |

| ~1050 | C-O (Alcohol) | Stretch | Strong |

| ~700, ~750 | C-H (Aromatic) | Out-of-plane bend | Strong |

The presence of a strong, broad O-H stretch and a very strong C=O stretch are cornerstone confirmations for this structure.[8]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and crucial fragmentation data that reveals the molecule's substructures. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.

-

Predicted Molecular Weight: C₁₅H₂₃NO₃ = 265.35 g/mol

-

ESI-MS (Positive Mode): A prominent peak is expected at m/z 266.4 [M+H]⁺.

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), characteristic fragmentation is expected, providing powerful structural evidence.

Figure 3: Predicted key fragmentation pathways in Mass Spectrometry.

The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene (56 Da) or the entire Boc group (100 Da), providing definitive evidence of this protecting group.[9]

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols represent best practices for acquiring high-quality data for a small organic molecule like the title compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal reference. c. Cap the tube and gently agitate until the sample is fully dissolved.

-

Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5 minutes. b. Perform standard tuning and matching of the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Data Acquisition: a. Spectral Width: ~16 ppm (centered around 6 ppm). b. Pulse Angle: 30-45 degrees. c. Acquisition Time: ~3 seconds. d. Relaxation Delay: 2 seconds. e. Number of Scans: 16-32 scans for good signal-to-noise.

-

¹³C NMR Data Acquisition: a. Spectral Width: ~240 ppm (centered around 100 ppm). b. Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). c. Acquisition Time: ~1.5 seconds. d. Relaxation Delay: 2 seconds. e. Number of Scans: 512-2048 scans, depending on sample concentration.

-

Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation. b. Phase the spectrum manually. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).[6][10] d. Integrate the ¹H NMR signals and perform peak picking for all spectra.

Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely. b. Record a background spectrum of the empty ATR unit. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals. c. Place a small amount of the solid sample onto the crystal, ensuring complete coverage. d. Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: a. Spectral Range: 4000 - 400 cm⁻¹. b. Resolution: 4 cm⁻¹. c. Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform peak labeling to identify the wavenumbers of key absorption bands.

Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile. b. Add a trace amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation for positive ion mode [M+H]⁺.

-

Instrument Setup (ESI-TOF or ESI-Orbitrap): a. Calibrate the mass analyzer using a known calibration standard immediately before the analysis to ensure high mass accuracy. b. Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

-

Data Acquisition: a. Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500). c. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 266.4) as the precursor and applying collision energy.

-

Data Processing: a. Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass calculated for the elemental formula C₁₅H₂₃NO₃. The mass error should be less than 5 ppm. b. Analyze the MS/MS spectrum to identify key fragment ions and correlate them with the proposed molecular structure.

Integrated Analysis Workflow & Conclusion

The power of spectroscopic characterization lies in the integration of multiple techniques. No single method provides absolute proof; rather, the convergence of evidence from all analyses provides unambiguous structural confirmation.

Figure 4: Integrated workflow for spectroscopic structure confirmation.

References

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 511. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

National Institutes of Health. (n.d.). tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. NIH. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

PharmaCompass. (n.d.). Tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. (n.d.). (R)-tert-butyl (4-amino-4-oxo-1-phenylbutan-2-yl)carbamate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Jameson, B., & Glaser, R. (2020). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Magnetic Resonance in Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate. [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. utsouthwestern.edu [utsouthwestern.edu]

Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the elucidation of molecular structures. This in-depth technical guide focuses on tert-butyl 4-hydroxy-2-phenylbutan-2-ylcarbamate, a compound of interest in synthetic and medicinal chemistry. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined ¹H and ¹³C NMR data for this specific molecule is not publicly available at the time of this writing. This guide, therefore, will establish a foundational framework by presenting predicted NMR data based on established principles and spectral information from closely related structural analogs. Furthermore, it will provide a detailed, field-proven protocol for the acquisition and analysis of such data, empowering researchers to confidently characterize this and similar molecular entities.

Introduction: The Imperative of Spectroscopic Characterization

The precise structural confirmation of a chemical entity is a cornerstone of modern chemical research and drug development. Trivial impurities or unforeseen molecular rearrangements can have profound impacts on biological activity and experimental outcomes. This compound (Figure 1), with its chiral center and multiple functional groups, presents a rich tapestry for spectroscopic analysis. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a definitive, non-destructive method to map the connectivity and chemical environment of each atom within the molecule.

This guide will address the critical need for a reliable spectroscopic reference for this compound. In the absence of published experimental spectra, we will leverage established empirical and computational methods to predict the ¹H and ¹³C NMR chemical shifts. This predictive analysis serves as a robust hypothesis for researchers undertaking the synthesis and characterization of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data presented herein is derived from the analysis of structurally similar compounds and the application of established chemical shift theory. These values provide a strong starting point for the interpretation of experimentally acquired spectra.

Molecular Structure and Atom Labeling:

To facilitate the discussion of NMR data, the atoms of this compound are systematically labeled as illustrated in the diagram below.

Figure 1: Molecular structure of this compound with atom labeling for NMR assignment.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted proton NMR spectrum is expected to exhibit signals corresponding to each unique proton environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₅) |

| NH | ~5.0 - 5.5 | Broad Singlet | 1H | Carbamate N-H |

| CH₂ (C4) | ~3.70 - 3.90 | Triplet | 2H | Methylene adjacent to OH |

| CH₂ (C3) | ~2.00 - 2.20 | Triplet | 2H | Methylene adjacent to C2 |

| OH | Variable | Broad Singlet | 1H | Hydroxyl proton |

| tert-Butyl-H | ~1.40 | Singlet | 9H | tert-Butyl protons (C₇, C₈) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

| Carbon Atom | Predicted δ (ppm) | Assignment |

| C=O (C1) | ~155 | Carbamate carbonyl |

| C_ipso (C5) | ~140 | Phenyl carbon attached to C2 |

| C_ortho/meta (C5) | ~128 | Phenyl carbons |

| C_para (C5) | ~127 | Phenyl carbon |

| C_quat (t-Bu, C6) | ~80 | Quaternary carbon of tert-butyl group |

| C2 | ~60 | Quaternary carbon bearing phenyl and amine |

| C4 | ~60 | Methylene carbon attached to OH |

| C3 | ~40 | Methylene carbon |

| CH₃ (t-Bu, C7, C8) | ~28 | Methyl carbons of tert-butyl group |

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as confirmed by a preliminary analytical technique such as LC-MS or TLC.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to achieve adequate signal-to-noise ratio.

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

Causality and Field-Proven Insights

-

Choice of Solvent: CDCl₃ is a versatile solvent, but for compounds with exchangeable protons (OH, NH), hydrogen bonding can broaden signals. In such cases, using a solvent like DMSO-d₆ can sharpen these peaks and allow for their definitive observation.

-

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

-

Chirality: As this compound is a chiral molecule, the methylene protons at C3 and C4 are diastereotopic and may appear as complex multiplets rather than simple triplets, depending on the chiral environment and the spectrometer's resolution.

Conclusion and Forward Outlook

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. While experimentally determined data is not currently available in the public domain, the predicted spectra and detailed experimental protocols herein offer a valuable resource for researchers. The acquisition and publication of experimental NMR data for this compound would be a significant contribution to the chemical community, and it is our hope that this guide will facilitate that endeavor. By adhering to the principles of scientific integrity and rigorous experimental practice, the precise molecular architecture of this and other novel compounds can be confidently elucidated.

References

Due to the absence of specific literature containing the NMR data for the target compound, this section will remain unpopulated. Should experimental data be published, this section would be updated to include citations to the relevant primary literature.

Foreword: The Analytical Imperative for Boc-Protected Amino Alcohols

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Amino Alcohols

In the landscape of modern synthetic chemistry and drug development, N-tert-butoxycarbonyl (Boc) protected amino alcohols stand as fundamental building blocks. Their bifunctional nature, containing both a protected amine and a hydroxyl group, makes them invaluable chiral precursors for a vast array of pharmaceuticals, including beta-blockers, antiviral agents, and complex peptide mimics[]. The Boc protecting group offers stability under a range of conditions, yet its facile, acid-labile removal is a cornerstone of synthetic strategy[2].

Given their pivotal role, the unambiguous structural confirmation of these intermediates is not merely a procedural step but a critical control point that dictates the success of a multi-step synthesis. Mass spectrometry (MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural detail[3][4]. This guide provides a comprehensive framework for the mass spectrometric analysis of Boc-protected amino alcohols, grounded in the principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). It is designed for researchers and drug development professionals seeking to move beyond simple molecular weight confirmation to a deeper understanding of fragmentation behavior and data interpretation.

The Foundation: Ionization and Adduct Formation in ESI-MS

Electrospray ionization (ESI) is the technique of choice for Boc-protected amino alcohols due to its soft ionization nature, which minimizes in-source fragmentation and preserves the intact molecule for analysis[4][5]. These molecules, possessing both a polar hydroxyl group and a carbamate linkage, ionize exceptionally well in positive ion mode.

The primary ion observed is typically the protonated molecule, [M+H]⁺. However, the true power of ESI lies in its predictability, and this extends to the formation of adducts. The presence of alkali metal ions (from glassware or solvents) or ammonium salts (often used as mobile phase modifiers) leads to a series of characteristic adducts. Recognizing these adducts is the first step in confident spectral interpretation, as they provide corroborating evidence for the molecular weight of the analyte.

Table 1: Common Adducts in Positive Ion ESI-MS

| Adduct Ion | Mass Difference (Da) | Common Source |

|---|---|---|

| [M+H]⁺ | +1.0078 | Proton source (e.g., formic acid in mobile phase) |

| [M+NH₄]⁺ | +18.0338 | Ammonium salt additives (e.g., ammonium acetate)[6][7] |

| [M+Na]⁺ | +22.9898 | Solvent impurities, glassware[5][6][8] |

| [M+K]⁺ | +38.9637 | Solvent impurities, glassware[7] |

| [2M+H]⁺ | (2 * MW) + 1.0078 | Higher analyte concentrations |

Causality Behind Adduct Preference: The propensity of a Boc-protected amino alcohol to form a specific adduct is influenced by its intrinsic proton and cation affinity, as well as the composition of the ESI solvent system. The carbamate and hydroxyl oxygens serve as primary sites for protonation and cationization. In highly acidic mobile phases, the [M+H]⁺ ion will dominate. Conversely, in the presence of even trace amounts of sodium, the [M+Na]⁺ adduct can become a significant, or even the base, peak due to the high affinity of the oxygen lone pairs for sodium ions[6]. A self-validating approach involves recognizing a pattern of these adducts, all confirming the same neutral molecular weight.

The Core of Structural Elucidation: Fragmentation Behavior and Tandem MS (MS/MS)

While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) provides the structural fingerprint. In MS/MS, the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner[9]. The resulting product ion spectrum is used to confirm the identity and structure of the molecule.

The fragmentation of Boc-protected compounds is dominated by the lability of the Boc group itself. This predictable behavior is the key to their identification.

The Signature Fragmentation Pathways

Upon collisional activation, the protonated Boc-protected amino alcohol undergoes several characteristic cleavages:

-

Loss of Isobutylene (C₄H₈): The most common pathway involves the loss of a neutral isobutylene molecule (56.0626 Da). This occurs via a six-membered ring transition state, often described as a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that is highly unstable[2][10][11]. This intermediate readily decarboxylates.

-

Loss of tert-Butanol (C₄H₁₀O): A significant loss of tert-butanol (74.0732 Da) can also be observed, particularly in certain isomeric structures[12].

-

Complete Loss of the Boc Group (C₅H₉O₂): The subsequent loss of CO₂ from the carbamic acid intermediate (from pathway 1) leads to the protonated free amine. This corresponds to a total neutral loss of 100.0524 Da from the Boc group. The resulting ion, [M+H-100]⁺, is a definitive indicator of a Boc-protected amine.

-

Cleavage of the Sodium Adduct: When the [M+Na]⁺ ion is fragmented, the primary losses observed are often isobutylene ([M+Na-56]⁺) and the combination of isobutylene and carbon dioxide ([M+Na-100]⁺)[13].

The following diagram illustrates these dominant fragmentation pathways for a protonated Boc-protected amino alcohol.

Caption: Primary fragmentation pathways of a protonated Boc-amino alcohol in MS/MS.

Data Summary: Characteristic Ions

The following table summarizes the key ions to look for when analyzing a Boc-protected amino alcohol.

Table 2: Characteristic Fragment Ions and Neutral Losses in MS/MS

| Precursor Ion | Fragment Ion / Neutral Loss | Mass Difference (Da) | Mechanistic Note |

|---|---|---|---|

| [M+H]⁺ | Neutral Loss of C₄H₈ | -56.0626 | The primary and most indicative fragmentation pathway[10][11]. |

| [M+H]⁺ | Neutral Loss of C₅H₉O₂ | -100.0524 | Loss of the entire Boc group, confirming the protected amine[13]. |

| [M+H]⁺ | Neutral Loss of C₄H₁₀O | -74.0732 | Loss of tert-butanol, an alternative pathway[12]. |

| [M+H]⁺ | Neutral Loss of H₂O | -18.0106 | Common loss from the alcohol moiety[14][15]. |

| [M+Na]⁺ | [M+Na-C₄H₈]⁺ | -56.0626 | Fragmentation of the sodium adduct[13]. |

A Self-Validating Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust, self-validating workflow for the analysis of a synthesized Boc-protected amino alcohol. The inclusion of blanks and system suitability checks ensures the trustworthiness of the generated data.

Workflow Overview

Sources

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. 蛋白質譜儀 [sigmaaldrich.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. support.waters.com [support.waters.com]

- 9. mdpi.com [mdpi.com]

- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

Decoding the Carbamate Signature: An In-depth Technical Guide to Infrared Spectroscopy

For researchers, medicinal chemists, and polymer scientists, the carbamate functional group (–NHCOO–) is a cornerstone of molecular design. From life-saving pharmaceuticals to durable polyurethane materials, the precise characterization of this moiety is paramount. Infrared (IR) spectroscopy offers a powerful, non-destructive, and readily accessible tool for probing the vibrational characteristics of the carbamate linkage, providing invaluable insights into molecular structure, bonding, and intermolecular interactions. This guide provides a comprehensive exploration of the IR spectroscopy of carbamates, grounded in fundamental principles and practical applications.

The Vibrational Landscape of the Carbamate Group

The infrared spectrum of a carbamate-containing molecule is dominated by a few key vibrational modes. Understanding the origin and typical frequency ranges of these absorptions is the first step in accurate spectral interpretation. The carbamate functional group can be conceptually dissected into three key components for vibrational analysis: the N-H bond (for primary and secondary carbamates), the carbonyl group (C=O), and the C-O and C-N bonds.

The N-H Stretching Vibration (νN-H)

For primary (R-OCONH₂) and secondary (R-OCONHR') carbamates, the N-H stretching vibration is a prominent feature in the high-frequency region of the IR spectrum.

-

Free N-H Stretching: In dilute solutions of non-polar solvents where intermolecular hydrogen bonding is minimized, a sharp, single absorption band is typically observed in the range of 3400-3500 cm⁻¹ . Primary carbamates will show two bands in this region, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.[1][2]

-

Hydrogen-Bonded N-H Stretching: In the solid state or in concentrated solutions, carbamates readily form intermolecular hydrogen bonds. This interaction weakens the N-H bond, causing the absorption to shift to a lower frequency and broaden significantly. The bonded N-H stretching band typically appears in the range of 3200-3400 cm⁻¹ .[2][3][4] The broadness of this peak is a direct consequence of the variety of hydrogen-bonded states present in the sample.[5]

The Carbonyl (Amide I) Stretching Vibration (νC=O)

The C=O stretching vibration, often referred to as the Amide I band, is arguably the most intense and diagnostic absorption in the carbamate IR spectrum. Its position is highly sensitive to the electronic environment and physical state of the molecule.

-

General Range: The carbonyl absorption of carbamates typically falls within the range of 1680-1740 cm⁻¹ .[6][7][8]

-

Influence of Hydrogen Bonding: Similar to the N-H stretch, hydrogen bonding at the carbonyl oxygen lengthens and weakens the C=O bond, resulting in a shift to a lower wavenumber. A shift of approximately 35 cm⁻¹ to a higher frequency is often observed when moving from a solid (hydrogen-bonded) to a liquid (less-bonded) phase for primary and secondary carbamates.[3][4] Tertiary carbamates, lacking an N-H proton, do not exhibit this pronounced shift due to the absence of N-H···O=C hydrogen bonding.[3][4]

-

Electronic Effects: The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can influence the C=O stretching frequency. Electron-withdrawing groups will generally increase the frequency, while electron-donating groups will decrease it.

N-H Bending and C-N/C-O Stretching Vibrations

While the N-H and C=O stretching bands are often the most prominent, other vibrations in the fingerprint region (below 1600 cm⁻¹) provide confirmatory evidence for the presence of a carbamate group.

-

N-H Bending (Amide II): This vibration, which involves a coupling of the N-H in-plane bending and C-N stretching, is characteristic of secondary carbamates and appears in the region of 1500-1550 cm⁻¹ .[8][9]

-

C-N Stretching: The C-N stretching vibration can be found in the range of 1350-1480 cm⁻¹ .[10]

-

C-O Stretching: Carbamates exhibit strong C-O stretching absorptions. These are often observed as two distinct bands corresponding to the asymmetric and symmetric stretching of the O-C-O linkage, typically in the ranges of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ .[6][10]

Data Summary: Characteristic IR Absorption Frequencies for Carbamate Functional Groups

| Vibrational Mode | Functional Group Type | Typical Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch (Free) | Primary (-NH₂) | ~3500 & ~3400 (two bands) | Sharp, observed in dilute non-polar solutions. |

| Secondary (-NHR) | ~3400-3450 | Sharp, observed in dilute non-polar solutions. | |

| N-H Stretch (H-Bonded) | Primary & Secondary | 3200-3400 | Broad, observed in solid state or concentrated solutions.[2][3][4] |

| C=O Stretch (Amide I) | Primary | 1690-1725 | Sensitive to phase and hydrogen bonding.[3] |

| Secondary | 1700-1730 | Sensitive to phase and hydrogen bonding.[3] | |

| Tertiary | 1680-1700 | Generally at a lower frequency than primary/secondary. | |

| Urethanes (Polyurethanes) | 1700-1740 | Position can indicate degree of hydrogen bonding between hard segments.[7][11] | |

| N-H Bend (Amide II) | Secondary | 1500-1550 | Coupled C-N stretch and N-H bend.[8][9] |

| C-N Stretch | All types | 1350-1480 | Can be coupled with other vibrations.[10] |

| C-O Stretch | All types | 1200-1300 & 1000-1100 | Often appears as two strong bands.[6][10] |

Experimental Protocol: A Self-Validating Approach to IR Analysis of Carbamates

To ensure the acquisition of reliable and reproducible IR spectra, a systematic approach to sample preparation and data acquisition is crucial.

Step-by-Step Methodology for Sample Analysis

-

Instrument Preparation and Background Collection:

-

Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a diagnostic check of the instrument to verify its performance.

-

Collect a background spectrum. This is a critical step to ratio out the instrument's and environment's spectral features from the sample spectrum.

-

-

Sample Preparation (Select one based on sample type):

-

For Solids (KBr Pellet Method):

-

Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) to remove any residual water.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for minimizing scattering effects.

-

-

For Solids and Films (Attenuated Total Reflectance - ATR):

-

This is often the simplest method. Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

For Liquids or Solutions (Liquid Cell or Salt Plates):

-

If the sample is a neat liquid, place a drop between two salt plates (e.g., NaCl or KBr) and mount them in the spectrometer.

-

For solutions, select a solvent that has minimal absorption in the regions of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common choices. Prepare a dilute solution (typically 1-5% w/v).

-

Inject the solution into a liquid cell of a known path length.

-

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Correlate the observed absorption bands with the known vibrational frequencies of the carbamate functional group and other functional groups present in the molecule.

-

Visualizing the Vibrational Modes and Interpretation Workflow

Diagrams can aid in understanding the key molecular motions and the logical flow of spectral analysis.

Caption: Key vibrational modes of a secondary carbamate.

Caption: Logical workflow for carbamate identification via IR spectroscopy.

Field-Proven Insights and Advanced Applications

Polyurethane Characterization

In the field of polymer chemistry, IR spectroscopy is indispensable for characterizing polyurethanes. The carbamate linkage is formed during the polymerization reaction between an isocyanate and a polyol.[7][12] The position of the C=O stretch at ~1700-1740 cm⁻¹ provides information on the degree of hydrogen bonding between the hard segments (containing the urethane linkages) of the polymer chains. A higher degree of hydrogen bonding, which often correlates with improved mechanical properties, results in a lower C=O stretching frequency.[11] The disappearance of the strong isocyanate (-N=C=O) peak at ~2250-2270 cm⁻¹ is a key indicator of the completion of the polymerization reaction.[12][13]

Protecting Groups in Peptide Synthesis

In organic synthesis, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are extensively used as protecting groups for amines. IR spectroscopy can be used to confirm the successful installation and removal of these groups. For instance, the protection of an amino alcohol with a Boc group will result in the disappearance of the primary amine absorptions and the appearance of characteristic secondary carbamate bands, including the C=O stretch (~1690 cm⁻¹) and the N-H bend (~1527 cm⁻¹).[9]

Quantitative Analysis

While IR spectroscopy is predominantly a qualitative technique, it can be employed for quantitative analysis under controlled conditions.[14] By constructing a calibration curve based on Beer's Law (absorbance vs. concentration) using standards of known concentration, the amount of a carbamate-containing substance in a sample can be determined.[14] This is particularly useful in quality control settings, for example, to determine the concentration of carbamate pesticides in environmental or food samples.[10][15]

Conclusion

Infrared spectroscopy provides a detailed and nuanced view into the world of carbamate-containing molecules. By understanding the fundamental principles governing the key vibrational modes—the N-H stretch, the C=O stretch, and the fingerprint region absorptions—researchers can confidently identify the carbamate functional group and gain deeper insights into the molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. From confirming reaction outcomes in the synthesis of complex molecules to characterizing the bulk properties of polymers, IR spectroscopy remains an essential and powerful tool in the arsenal of the modern scientist.

References

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Hisatsune, I. C., & Adl, T. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 37(9), 2135–2140.

- Johnson, C. J., & Johnson, C. J. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Central Science, 6(12), 2244–2252.

- Chen, J. T. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2), 412–426.

- Medel-Jiménez, F., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5786.

- Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53-59.

- De Somer, F., et al. (2021). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega, 6(38), 24879–24888.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR....

- Chen, J. T. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL.

- Johnson, C. J., & Johnson, C. J. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC - NIH.

- ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate....

- Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099–4104.

- ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium....

- Sharma, A., et al. (2024). Impact of proximity of hard and soft segment on IR frequency of carbamate links correlating the mechanical properties of surface-functionalized fly ash–reinforced polyurethane composites. Journal of Polymer Engineering, 457-466.

- Fortman, D. J., et al. (2020). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science, 6(4), 589–597.

- ResearchGate. (n.d.). Normalized FTIR spectra of a) parent PUA and its solid degradation products obtained ….

- Scite. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate.

- Khan Academy. (n.d.). IR signals for carbonyl compounds.

- Rochelle, G. T., et al. (2012). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy Procedia, 23, 95–104.

- Hisatsune, I. C., & Adl, T. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics.

- ResearchGate. (n.d.). Low-temperature infrared study of ammonium carbamate formation.

- Khan Academy. (n.d.). Signal characteristics - shape.

- Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by ir spectroscopy. SciSpace.

- LibreTexts. (2021). IR Spectroscopy.

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- arXiv. (2016). Effect of hydrogen bonding on infrared absorption intensity.

- SlideShare. (n.d.). Factors affecting IR absorption frequency.

- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- PubMed. (n.d.). Carbamic acid: molecular structure and IR spectra.

- Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Chemistry For Everyone. (2025). Can IR Spectroscopy Be Used For Quantitative Analysis?.